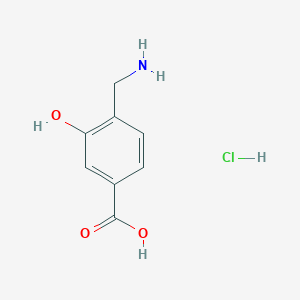

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Aminomethylphenylboronic acid hydrochloride” is a chemical compound with the molecular formula C7H11BClNO2 . It is used in scientific research .

Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride” are not available, there are methods for synthesizing related compounds. For instance, “4-Aminobenzoic acid” can be prepared by the reduction of “4-nitrobenzoic acid” or through the Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis

The molecular structure of “4-Aminomethylphenylboronic acid hydrochloride” is represented by the formula C7H11BClNO2 . For a related compound, “4-Aminobenzoic acid”, the molecular structure is represented by the formula H2NC6H4CO2H .Scientific Research Applications

Biosynthetic Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride, is a versatile intermediate in biosynthetic techniques for producing high-value bioproducts. These applications span across food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA for the increasing demand in these industries. This includes the synthesis of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Chemical Synthesis and Modification

3-Amino-5-hydroxybenzoic acid, similar in structure to 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride, is used in the synthesis of chlorinated analogues for antibiotic biosynthesis studies (Becker, 1984). Furthermore, the photodecomposition of chlorobenzoic acids, which includes derivatives of hydroxybenzoic acids, has been explored (Crosby & Leitis, 1969).

Pharmaceutical and Biomedical Research

In pharmaceutical research, compounds like 4-hydroxybenzoic acid have been used in the development of diuretics and other medicinal products. For instance, [(aminomethyl)aryloxy]acetic acid esters, related to 4-(Aminomethyl)-3-hydroxybenzoic acid, show potential in saluretic and diuretic activities (Lee et al., 1984).

Cosmetic Applications

Hydroxybenzoic acid derivatives like parabens (esters of 4-hydroxybenzoic acid) are used in cosmetics and toiletries. Understanding their dermal absorption and metabolism is crucial for safety evaluations, given their widespread use (Jewell et al., 2007).

Material Science and Engineering

In material science, tuning the mechanical properties of pharmaceutical crystals, including those with hydroxybenzoic acid, is a significant area of study. Such research has implications for drug compaction and formulation (Sanphui et al., 2015).

Biochemical Research

In biochemistry, hydroxybenzoic acids are studied for their role in enzyme reactions and metabolic pathways. For example, the metabolism of 4-hydroxybenzoate by specific enzymes in bacteria has been examined for insights into microbial processes and potential biotechnological applications (Biegert et al., 1993).

Safety and Hazards

properties

IUPAC Name |

4-(aminomethyl)-3-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-6-2-1-5(8(11)12)3-7(6)10;/h1-3,10H,4,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSHGQYANMLUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)